REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[CH:7]=[C:8]([C:12]([F:24])([F:23])[C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([NH2:22])[CH:17]=2)([F:15])[F:14])[CH:9]=[CH:10][CH:11]=1.[C:25](=O)=[O:26]>ClC1C=CC=CC=1>[N:22]([C:18]1[CH:17]=[C:16]([C:13]([F:14])([F:15])[C:12]([C:8]2[CH:9]=[CH:10][CH:11]=[C:6]([N:5]=[C:1]=[O:2])[CH:7]=2)([F:23])[F:24])[CH:21]=[CH:20][CH:19]=1)=[C:25]=[O:26]
|
Name
|
|
Quantity
|
621 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
1,2-bis(3-aminophenyl)-1,1,2,2-tetrafluoroethane
|
Quantity
|
353 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)C(C(F)(F)C1=CC(=CC=C1)N)(F)F
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
2.3 L
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are slowly added at a temperature of -10° C. to +10° C
|
Type
|
CUSTOM
|
Details
|
is passed in from about 80° C
|
Type
|
CUSTOM
|
Details
|
becomes clear at 100° to 110° C
|
Type
|
DISTILLATION
|
Details
|
the mixture is subsequently worked up by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C=1C=C(C=CC1)C(C(F)(F)C1=CC(=CC=C1)N=C=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 355 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |